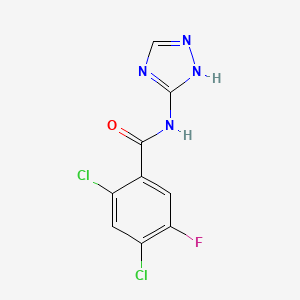
2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluoro substituents on the benzene ring, as well as a triazole moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
Activation of Carboxylic Acid: The carboxylic acid group of 2,4-dichloro-5-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid is then reacted with 4H-1,2,4-triazole to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole moiety.
Hydrolysis: Products include 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
科学研究应用
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluorobenzoic acid: A precursor in the synthesis of the target compound.
4H-1,2,4-Triazole: A key component of the target compound.
2,4-Dichloro-5-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide: A structural isomer with similar properties.
Uniqueness
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the specific arrangement of its substituents, which can influence its biological activity and chemical reactivity. The presence of both dichloro and fluoro groups, along with the triazole moiety, provides a distinct profile that can be exploited for various applications in medicinal chemistry and chemical biology.
属性
分子式 |
C9H5Cl2FN4O |
|---|---|
分子量 |
275.06 g/mol |
IUPAC 名称 |
2,4-dichloro-5-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H5Cl2FN4O/c10-5-2-6(11)7(12)1-4(5)8(17)15-9-13-3-14-16-9/h1-3H,(H2,13,14,15,16,17) |
InChI 键 |
BZWVMZKGZPGJPI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)NC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
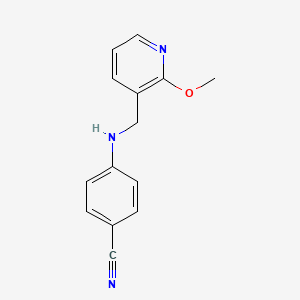


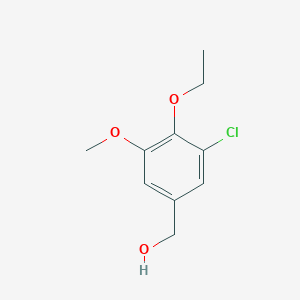
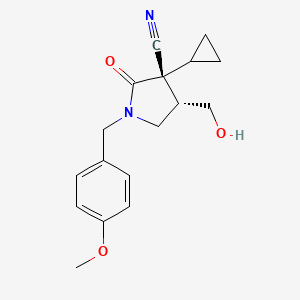
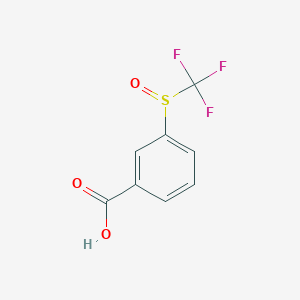
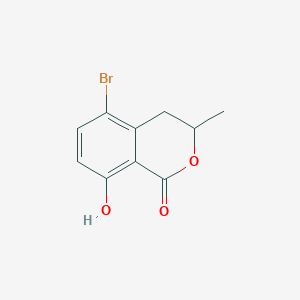
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)

